molecular formula C20H17ClFN5O2S B11504194 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11504194
M. Wt: 445.9 g/mol
InChI Key: CPJZOLJMYKSBPF-UHFFFAOYSA-N
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Description

7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride, 1,3-dimethyluric acid, and pyridine-2-methanethiol.

    Stepwise Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings or nitro groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its purine core is similar to nucleotides, suggesting possible applications in nucleic acid research and enzyme inhibition studies.

Medicine

The compound is of interest in medicinal chemistry due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique functional groups allow for the creation of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, while the sulfanyl group may participate in redox reactions or form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The presence of both chloro and fluoro substituents in 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione distinguishes it from similar compounds. These substituents enhance its chemical stability and biological activity, making it a more potent and selective compound for various applications.

Properties

Molecular Formula

C20H17ClFN5O2S

Molecular Weight

445.9 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(pyridin-2-ylmethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C20H17ClFN5O2S/c1-25-17-16(18(28)26(2)20(25)29)27(10-13-14(21)7-5-8-15(13)22)19(24-17)30-11-12-6-3-4-9-23-12/h3-9H,10-11H2,1-2H3

InChI Key

CPJZOLJMYKSBPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=N3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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